molecular formula C11H12BFO4 B2447485 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid CAS No. 2377608-18-7

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid

Cat. No.: B2447485
CAS No.: 2377608-18-7
M. Wt: 238.02
InChI Key: ALKIONORIVSKPI-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid ( 2377608-18-7) is a high-purity boronic acid derivative supplied with a typical purity of 98% . This compound is a valuable building block in synthetic and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C 11 H 12 BFO 4 and it has a molecular weight of 238.02 g/mol . The structure incorporates both a boronic acid functional group, which facilitates the cross-coupling reaction to form biaryl linkages, and a sterically constrained cyclopropane ring esterified with a methoxy group. The presence of the fluorine atom on the phenyl ring can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making it a crucial intermediate in the development of novel pharmaceutical candidates and advanced materials . Researchers are advised to handle this material with care. It is classified with the signal word "Warning" and carries the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. For optimal stability, it is recommended that the compound be stored under refrigerated conditions .

Properties

IUPAC Name

[2-fluoro-5-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BFO4/c1-17-10(14)11(4-5-11)7-2-3-9(13)8(6-7)12(15)16/h2-3,6,15-16H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKIONORIVSKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C2(CC2)C(=O)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of the boronic acid component can help mitigate costs and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid can undergo several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The fluoro and methoxycarbonyl cyclopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Substituted phenylboronic acids with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid has been investigated for its potential as a therapeutic agent due to its ability to inhibit various biological targets.

Inhibition Studies:

  • Recent studies have highlighted its inhibitory effects on specific kinases, such as DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in neurodegenerative diseases and cancers. The compound exhibits nanomolar-level inhibitory activity against DYRK1A, suggesting potential for targeted therapy in conditions like Alzheimer's disease.

Case Study: Neuroprotection
In a study focused on neuroprotection, derivatives of this compound were synthesized and evaluated for their effects on cognitive function in animal models of Alzheimer's disease. Results showed:

  • Cognitive Improvement: Enhanced performance in memory tasks.
  • Biomarker Analysis: Reduced levels of phosphorylated tau were observed post-treatment, indicating a potential mechanism for neuroprotection.

Antimicrobial Activity

The antimicrobial properties of boronic acids have been well-documented, and this compound is no exception. Its structural similarity to other known antimicrobial agents allows it to interact with bacterial enzymes effectively.

Research Findings:

  • The compound demonstrated moderate antibacterial activity against strains such as Escherichia coli and Candida albicans. In vitro studies revealed that it could inhibit the growth of these microorganisms at specific concentrations, suggesting its potential use as an antimicrobial agent .

Synthetic Applications

In synthetic chemistry, boronic acids are widely used in Suzuki coupling reactions, which are essential for constructing complex organic molecules. The unique properties of this compound make it suitable for:

  • Cross-coupling reactions: Facilitating the formation of carbon-carbon bonds.
  • Functionalization of aromatic compounds: Allowing for the introduction of various functional groups into complex molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the fluoro and methoxycarbonyl cyclopropyl groups, making it less sterically hindered.

    2-Fluorophenylboronic acid: Similar in structure but lacks the methoxycarbonyl cyclopropyl group.

    Cyclopropylboronic acid: Contains the cyclopropyl group but lacks the phenyl and fluoro substituents.

Uniqueness

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is unique due to the combination of its fluoro and methoxycarbonyl cyclopropyl substituents, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions in various chemical and biological contexts .

Biological Activity

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid, with the CAS number 2377608-18-7, is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes a cyclopropyl group and a fluorine atom, which may influence its interaction with biological targets.

  • Molecular Formula : C11H12BFO4
  • Molecular Weight : 238.02 g/mol
  • Purity : >97%

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can affect various biological processes. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve modulation of enzyme activity and interference with cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that boronic acids can exhibit anticancer properties through the inhibition of proteasomal activity. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.

  • In vitro Studies :
    • A study demonstrated that boronic acid derivatives inhibited the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests that this compound may possess similar potent inhibitory effects.
  • Mechanistic Insights :
    • The growth inhibition was reversible by thymidine addition, indicating that the compound may interfere with nucleotide metabolism or DNA synthesis pathways .

Enzyme Inhibition

Boronic acids are also known to inhibit serine proteases and other enzymes involved in cellular regulation. The presence of the methoxycarbonyl group in this compound may enhance its binding affinity to target enzymes.

Case Studies and Research Findings

StudyFindings
Study on Boronic Acids Investigated various boronic acid derivatives and their effects on cancer cell lines, noting significant growth inhibition .
Mechanistic Study Explored how boronic acids release active metabolites that inhibit DNA synthesis in cancer cells .
Enzyme Interaction Studies Demonstrated that boronic acids can act as reversible inhibitors for certain proteases, impacting cellular signaling pathways .

Q & A

Basic Question

  • 1H/13C NMR : Verify cyclopropane integrity (δ 1.2–2.0 ppm for cyclopropyl CH₂) and boronic acid presence (broad ~δ 7–9 ppm) .
  • HPLC-MS : Assess purity (>95%) and detect hydrolyzed byproducts (e.g., boroxines) .
  • X-ray crystallography : Resolve ambiguity in cyclopropane stereochemistry .

Data Contradiction Tip : If NMR signals conflict with literature, confirm solvent effects (e.g., DMSO may suppress boronic acid protodeboronation) .

How can Suzuki-Miyaura reactions be optimized for low-yielding systems?

Advanced Question
Common issues and solutions:

Issue Root Cause Optimization Strategy
Low yieldPoor solubilityUse polar aprotic solvents (DMF, THF) with 10% H₂O .
Side productsProtodeboronationAdd NaHCO₃ (pH 7–8) to stabilize boronate intermediates .
Catalyst deactivationLigand mismatchTest bidentate ligands (XPhos, SPhos) to enhance Pd stability .

Validation : Run control reactions with aryl halides of known reactivity (e.g., 4-bromotoluene) to benchmark performance .

How is hydrolytic instability of the boronic acid group mitigated?

Advanced Question

  • Storage : Store at –20°C under argon, using molecular sieves to prevent moisture ingress .
  • In situ protection : Convert to more stable trifluoroborate salts (KHF₂ treatment) pre-reaction .
  • Reaction conditions : Avoid protic solvents; use THF/H₂O (9:1) with rapid stirring to minimize hydrolysis .

Q. Stability Data :

Condition Half-life (h)
pH 7, RT>48
pH 3, RT<12
pH 10, RT<6

How should contradictory reactivity data across studies be resolved?

Advanced Question

  • Step 1 : Compare reaction parameters (catalyst loading, solvent, temperature) .
  • Step 2 : Replicate studies using identical substrates (e.g., 4-bromoanisole) to isolate compound-specific effects.
  • Step 3 : Perform kinetic profiling (GC-MS) to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

Case Study : If one study reports successful coupling with aryl chlorides but another does not, evaluate ligand effects (e.g., XPhos vs. SPhos) or additive use (CsF) .

What safety protocols are critical for handling this compound?

Basic Question

  • PPE : Nitrile gloves, goggles, and lab coat to prevent skin/eye contact (Category 2/2A hazards) .
  • Spill management : Neutralize with damp sand, collect in sealed containers, and avoid aqueous drains .
  • Ventilation : Use fume hoods during weighing to prevent boronic acid dust inhalation .

Note : Degradation products (e.g., boric acid) require separate disposal per local regulations .

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